molecular formula C23H23N3O4S2 B2929054 N-(2H-1,3-benzodioxol-5-yl)-3-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide CAS No. 303017-90-5

N-(2H-1,3-benzodioxol-5-yl)-3-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide

Cat. No. B2929054
CAS RN: 303017-90-5
M. Wt: 469.57
InChI Key: XJEDWMNILUZFCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2H-1,3-benzodioxol-5-yl)-3-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide is a useful research compound. Its molecular formula is C23H23N3O4S2 and its molecular weight is 469.57. The purity is usually 95%.
The exact mass of the compound N-(2H-1,3-benzodioxol-5-yl)-3-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2H-1,3-benzodioxol-5-yl)-3-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2H-1,3-benzodioxol-5-yl)-3-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization Applications

Celecoxib Derivatives : A study by Küçükgüzel et al. (2013) explored the synthesis and characterization of celecoxib derivatives for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agent applications. The research demonstrates the versatility of such compounds in medicinal chemistry and their multifaceted biological activities (Küçükgüzel et al., 2013).

Conformationally Constrained Masked Cysteines : Another study by Clerici et al. (1999) discussed the synthesis of conformationally constrained, masked cysteines, showcasing a method for preparing novel amino acid derivatives. This research highlights the synthetic versatility of such compounds, potentially applicable in the development of peptidomimetics or drug discovery (Clerici et al., 1999).

Anticancer Applications

Novel Thiophenes with Diphenylsulfone Moieties : Alsaid et al. (2013) synthesized thiophene derivatives containing diphenylsulfone and various other biologically active moieties, assessing their anticancer activities. This work underscores the potential of sulfone-containing heterocycles in cancer treatment (Alsaid et al., 2013).

Anti-inflammatory and Psychotropic Activity

N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides : Research by Zablotskaya et al. (2013) on a series of new derivatives showed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action. This indicates the broad therapeutic potential of compounds with such structural features (Zablotskaya et al., 2013).

Anticonvulsant Applications

Azoles Incorporating a Sulfonamide Moiety : Farag et al. (2012) synthesized heterocyclic compounds with a sulfonamide thiazole moiety, evaluated for anticonvulsant activity. This research demonstrates the potential neurological applications of sulfonamide-containing heterocycles (Farag et al., 2012).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S2/c1-2-10-26-22(28)20-15-5-3-4-6-18(15)32-21(20)25-23(26)31-11-9-19(27)24-14-7-8-16-17(12-14)30-13-29-16/h2,7-8,12H,1,3-6,9-11,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEDWMNILUZFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCCC(=O)NC3=CC4=C(C=C3)OCO4)SC5=C2CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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